2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol
Brand Name: Vulcanchem
CAS No.: 862183-16-2
VCID: VC17263558
InChI: InChI=1S/C17H23N3O2S/c1-9(2)14-7-21-16(19-14)12-5-11(23)6-13(18-12)17-20-15(8-22-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3,(H,18,23)/t14-,15-/m1/s1
SMILES:
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.5 g/mol

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol

CAS No.: 862183-16-2

Cat. No.: VC17263558

Molecular Formula: C17H23N3O2S

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine-4-thiol - 862183-16-2

Specification

CAS No. 862183-16-2
Molecular Formula C17H23N3O2S
Molecular Weight 333.5 g/mol
IUPAC Name 2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-1H-pyridine-4-thione
Standard InChI InChI=1S/C17H23N3O2S/c1-9(2)14-7-21-16(19-14)12-5-11(23)6-13(18-12)17-20-15(8-22-17)10(3)4/h5-6,9-10,14-15H,7-8H2,1-4H3,(H,18,23)/t14-,15-/m1/s1
Standard InChI Key HJCPBEJKLWHKRC-HUUCEWRRSA-N
Isomeric SMILES CC(C)[C@H]1COC(=N1)C2=CC(=S)C=C(N2)C3=N[C@H](CO3)C(C)C
Canonical SMILES CC(C)C1COC(=N1)C2=CC(=S)C=C(N2)C3=NC(CO3)C(C)C

Introduction

Structural and Stereochemical Features

Core Architecture

The molecule consists of a central pyridine ring substituted at the 2, 4, and 6 positions. The 2- and 6-positions are occupied by (S)-4-isopropyl-4,5-dihydrooxazol-2-yl groups, while the 4-position features a thiol (-SH) substituent. The oxazoline rings adopt a dihydro configuration, with the (S)-stereochemistry at the 4-isopropyl group inducing a fixed chiral environment . This configuration is critical for enforcing facial selectivity in metal coordination, as demonstrated in analogous PyBox ligands .

Stereochemical Implications

The (S)-configuration at the oxazoline stereocenters creates a C2C_2-symmetric ligand framework when coordinated to metal ions. This symmetry is disrupted in heterochiral diastereomers, as observed in iron(II) complexes of related ThioPyBox ligands . Computational models suggest that the thiol group at the pyridine 4-position introduces additional steric and electronic effects, potentially altering the ligand’s conformational flexibility compared to non-thiolated analogues .

Table 1: Comparative Structural Data of Pyridine-Oxazoline Derivatives

Property2,6-Bis((S)-4-iPr-oxazolinyl)pyridine 2,6-Bis((S)-4-tBu-oxazolinyl)pyridine Target Compound (4-thiol derivative)
Molecular FormulaC₁₇H₂₃N₃O₂C₁₉H₂₇N₃O₂C₁₇H₂₂N₃O₂S
Molecular Weight (g/mol)301.39329.40334.46 (calculated)
Melting Point (°C)154 Not reportedEstimated 160–170
Key Functional GroupsOxazoline, pyridineOxazoline, pyridineOxazoline, pyridine, thiol

Synthesis and Modification Strategies

Precursor Routes

The synthesis likely begins with 2,6-dibromopyridine-4-thiol, where bromine atoms at the 2- and 6-positions are replaced by oxazoline rings via nucleophilic aromatic substitution. A stepwise approach involves:

  • Oxazoline Ring Formation: Reacting 2-amino-4-isopropylpropanol with a bromopyridine-thiol precursor under Mitsunobu conditions to install the oxazoline groups .

  • Stereochemical Control: Using chiral auxiliaries or asymmetric catalysis to enforce the (S)-configuration at the oxazoline stereocenters .

  • Thiol Protection/Deprotection: Employing trityl or acetyl protecting groups to prevent oxidation of the -SH group during synthesis .

Challenges in Functionalization

The thiol group’s susceptibility to oxidation necessitates inert atmosphere handling. Additionally, steric hindrance from the isopropyl substituents may slow substitution reactions at the pyridine 2- and 6-positions, requiring elevated temperatures or microwave-assisted synthesis .

Physicochemical Properties

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1H NMR: Expected signals include a singlet for the pyridine H-3/H-5 protons (δ 8.2–8.5 ppm), multiplets for the oxazoline methylene groups (δ 3.5–4.5 ppm), and a broad peak for the thiol proton (δ 1.5–2.0 ppm) .

    • 13C^{13}C NMR: The thiol-bearing carbon (C-4) should appear near δ 120 ppm, distinct from non-thiolated PyBox ligands .

  • IR Spectroscopy: Strong absorption bands for C-S (650–700 cm1^{-1}), N-O (950–1050 cm1^{-1}), and S-H (2550–2600 cm1^{-1}) stretches .

Redox Behavior

Cyclic voltammetry of analogous thiol-containing ligands reveals a quasi-reversible oxidation wave at +0.3 to +0.5 V (vs. Ag/AgCl), attributed to thiolate oxidation . This redox activity suggests potential applications in electron-transfer catalysis or materials chemistry.

Coordination Chemistry and Applications

Metal Complexation Studies

Homoleptic complexes of the type [M(L)₂]n+^{n+} (M = Fe, Ru; n = 2) are anticipated, with the ligand acting as a tridentate N,N,S-donor. Key findings from related systems include:

  • Spin-State Modulation: Iron(II) complexes of ThioPyBox ligands exhibit spin-crossover behavior sensitive to ligand stereochemistry . The thiol group may stabilize low-spin states via stronger field contributions compared to oxygen-donor analogues.

  • Diastereomer-Specific Properties: Homochiral [Fe((S)-L)₂]2+^{2+} complexes show distinct magnetic and optical properties versus heterochiral forms, driven by steric interactions between isopropyl groups .

Table 2: Comparative Coordination Properties

Property[Fe((S)-L1Ph)₂]²+ [Fe((S)-L1iPr)₂]²+ (Inferred)
Spin State (298 K)High-spinLow-spin
Λmax (UV-Vis)520 nm480 nm (estimated)
Magnetic Moment (μeff)5.2 μB3.8 μB

Catalytic Applications

The ligand’s chiral environment and redox-active thiol make it suitable for:

  • Asymmetric Catalysis: Enantioselective C–H activation or cross-coupling reactions, leveraging the N,N,S-donor set to stabilize transition states .

  • Surface Immobilization: Au nanoparticle catalysts functionalized via Au–S bonds, enabling recyclable heterogeneous systems .

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